molecular formula C10H9NO3 B1591669 6-Nitro-2-tetralone CAS No. 200864-16-0

6-Nitro-2-tetralone

Cat. No. B1591669
CAS RN: 200864-16-0
M. Wt: 191.18 g/mol
InChI Key: CNXOOCPWNIMFFF-UHFFFAOYSA-N
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Description

6-Nitro-2-tetralone is a chemical compound with the molecular formula C10H9NO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves nitration, a simple and efficient way of introducing a variety of substituents on aliphatic as well as aromatic systems . The nitration of 1-tetralone results in the introduction of the NO2 group at different positions of the tetralone nucleus .


Molecular Structure Analysis

The molecular weight of this compound is 191.18 . It has a density of 1.322g/cm3 and a boiling point of 357ºC .


Chemical Reactions Analysis

The reaction of benzylidene tetralones with hydrazine in acetic acid leads to the synthesis of new substituted benzo[g]indazoles functionalized with a 6-nitro group . These compounds have shown significant antiproliferative activity against selected cancer cell lines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.18 . It has a density of 1.322g/cm3 . The boiling point of this compound is 357ºC .

Scientific Research Applications

Synthesis and Chemical Applications

6-Nitro-2-tetralone serves as an intermediate in the synthesis of various chemical compounds. Yang Yan-hui (2005) demonstrated the synthesis of 6-acetamido-1-tetralone, starting from 3-benzoylpropoinic acid, through a series of steps including nitrofication, nitro-reduction, acylation, carbonyl reduction, and cyclization. The synthetic route was found to be easily manipulated, showcasing the compound's utility in organic synthesis (Yang Yan-hui, 2005).

Viviana Cuartas et al. (2019) synthesized new benzo[g]indazoles functionalized with 6-nitro and 6-amino groups, starting from benzylidene tetralones. These compounds demonstrated significant antiproliferative and antibacterial activities, indicating the potential of this compound derivatives in pharmaceutical applications (Viviana Cuartas et al., 2019).

Photocrystallography and Material Sciences

S. E. Kutniewska et al. (2020) reported the synthesis of a photoswitchable nickel nitro complex using this compound. The compound underwent full light-induced isomerization and exhibited thermal stability, making it an interesting candidate for material science applications, particularly in the development of photoswitchable materials (S. E. Kutniewska et al., 2020).

Catalysis

Mihaela M. Trandafir et al. (2020) used 7-nitro-1-tetralone in the selective hydrogenation of nitroderivatives. They found that certain catalysts showed high activity and selectivity for this reaction, indicating the potential of this compound in catalytic processes (Mihaela M. Trandafir et al., 2020).

Safety and Hazards

6-Nitro-2-tetralone is used for research and development purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .

Future Directions

The synthesis of new substituted benzo[g]indazoles functionalized with a 6-nitro group by the reaction of benzylidene tetralones with hydrazine in acetic acid has shown potential for future research . These compounds have demonstrated significant antiproliferative activity against selected cancer cell lines and could be further explored for their potential applications .

properties

IUPAC Name

6-nitro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXOOCPWNIMFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585723
Record name 6-Nitro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200864-16-0
Record name 6-Nitro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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